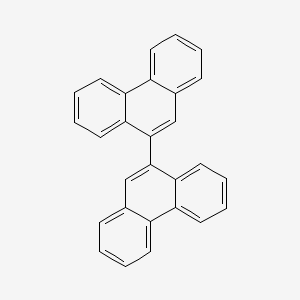

9,9'-Biphenanthrene

描述

Structure

3D Structure

属性

CAS 编号 |

20532-03-0 |

|---|---|

分子式 |

C28H18 |

分子量 |

354.4 g/mol |

IUPAC 名称 |

9-phenanthren-9-ylphenanthrene |

InChI |

InChI=1S/C28H18/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |

InChI 键 |

UPAPZXUZBAAZCB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=CC=CC=C64 |

产品来源 |

United States |

Synthetic Methodologies for 9,9 Biphenanthrene and Its Functionalized Analogues

Enantioselective Synthesis of Chiral 9,9'-Biphenanthrene Derivatives

Strategies for Inducing and Controlling Axial Chirality

The synthesis of enantiomerically enriched axially chiral biaryls is a formidable challenge that has been addressed through several innovative strategies. These methods primarily focus on the enantioselective formation of the pivotal aryl-aryl bond or the desymmetrization of a pre-formed, achiral biaryl scaffold. snnu.edu.cnnih.gov

Key strategies include:

Transition Metal-Catalyzed Cross-Coupling: This is one of the most powerful methods for constructing the biaryl axis. Asymmetric versions of reactions like the Suzuki-Miyaura coupling utilize transition metal complexes with chiral ligands to induce enantioselectivity. uniroma2.it The chiral ligand coordinates to the metal center, creating a chiral environment that directs the coupling of two achiral substrates to produce an axially chiral product with high enantiomeric excess (ee). uniroma2.it

Asymmetric C-H Functionalization: This modern approach involves the direct arylation of a C-H bond, avoiding the need for pre-functionalized starting materials. snnu.edu.cn Transition metal catalysts, often palladium-based, are employed in conjunction with chiral ligands to achieve high levels of stereocontrol. snnu.edu.cn This strategy can be applied through kinetic resolution of a racemic biaryl or desymmetrization of a prochiral substrate. snnu.edu.cn

Point-to-Axial Chirality Transfer: This elegant strategy involves the conversion of a pre-existing stereocenter (point chirality) into axial chirality. rsc.org The stereogenic center is used to control the formation of the chiral axis, after which the original center can be removed or transformed. This method has proven effective for synthesizing highly functionalized biaryls with excellent chirality transfer. rsc.orgnih.gov

Benzannulation: The assembly of arenes from acyclic precursors through C-C bond formation, known as benzannulation, is an atom-economical approach to creating axially chiral compounds. researchgate.net While many strategies rely on transition-metal catalysis, organocatalyzed atroposelective benzannulation methods are also emerging. researchgate.net

Table 1: Selected Catalytic Systems for Asymmetric Biaryl Synthesis

| Catalytic Strategy | Catalyst/Ligand System | Substrate Type | Key Feature | Ref |

|---|---|---|---|---|

| Asymmetric C-H Olefination | Pd-catalyst / Chiral Ligand | Biaryl Aldehyde | Fine-tuning of reaction parameters led to high yield and 99% ee on a gram scale. | snnu.edu.cn |

| Asymmetric C-H Arylation | Pd(OAc)₂ / Biox-type Ligand (L6) | Substituted Thiophenes & Naphthylboronic Acids | Early example of atroposelective biaryl coupling via C-H activation. | snnu.edu.cn |

| Asymmetric Cacchi Reaction | Pd(OAc)₂ / (R, R)-QuinoxP* Ligand (L12) | ortho-Alkynylaniline derivatives | Cascade process provides enantioenriched indoles with a C2-aryl chiral axis. | mdpi.com |

Chiral Auxiliary and Organocatalytic Methods in Biphenanthrene (B1261930) Synthesis

Beyond transition metal catalysis, chiral auxiliaries and organocatalysis have emerged as powerful, complementary strategies for the asymmetric synthesis of axially chiral compounds like this compound.

Chiral Auxiliary Methods

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral product is formed, the auxiliary is cleaved and can often be recovered. wikipedia.org In the context of biaryl synthesis, an auxiliary can be used to desymmetrize an achiral biaryl system.

For instance, a method was developed for the asymmetric synthesis of axially chiral biphenyldiols by desymmetrizing 2,2',6,6'-tetrahydroxybiphenyl. nih.gov This was achieved by sequential etherification with a chiral diol, 1,4-di-O-benzyl-L-threitol, under Mitsunobu conditions, which exclusively yielded the product with S-axial chirality. nih.gov The chiral template could then be removed to yield the enantiopure biphenyldiol. nih.gov This principle can be extended to phenanthrene-based systems. Common auxiliaries used in asymmetric synthesis include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org

Organocatalytic Methods

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. mdpi.com This field has provided highly effective routes to axially chiral biaryls.

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, derivatives of BINOL, have proven to be exceptional catalysts for atroposelective reactions. acs.org They can act as bifunctional catalysts, activating both nucleophile and electrophile through hydrogen bonding. acs.org A notable application is the direct arylative reaction of 2-naphthols with quinone derivatives, providing access to axially chiral biaryldiols in good yields and excellent enantioselectivities under mild conditions. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that have been used to construct axially chiral biaryls. For example, an NHC-catalyzed [4+2] annulation of enals with 2-benzylbenzothiophene was developed to construct an ortho-substituted biaryl. mdpi.com This process proceeds through a central-to-axial chirality conversion via a decarbonylation-aromatization cascade. mdpi.com More directly related to the phenanthrene (B1679779) core, an NHC organocatalytic approach has been developed for the rapid construction of diverse 9,10-phenanthrenequinones from simple aldehydes and esters without needing metal mediators. rsc.org

Amine Catalysis: Chiral amines and their derivatives, such as those derived from cinchona alkaloids or prolinol, can activate substrates through the formation of chiral iminium or enamine intermediates. nih.gov This strategy has been applied to the enantioselective synthesis of a wide range of chiral molecules and can be adapted for atroposelective constructions. nih.govmdpi.com

Table 2: Examples of Organocatalytic Methods in Atroposelective Synthesis

| Organocatalyst Type | Catalyst Example | Reaction Type | Product Type | Key Feature | Ref |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | 9-Phenanthryl-substituted CPA | [3+2] Cycloaddition | Axially Chiral Arylindole Derivatives | Asymmetric cycloaddition of 3-alkynylindoles with azonaphthalenes with excellent stereoselectivity. | mdpi.com |

| Chiral Phosphoric Acid (CPA) | CPA catalyst | Direct Arylation | Axially Chiral Biaryldiols | Enantioselective reaction of 2-naphthols and quinone derivatives via multiple H-bonding activation. | acs.org |

| N-Heterocyclic Carbene (NHC) | L27 (NHC) | [4+2] Annulation | Axially Chiral Benzothiophene-fused Biaryl | Central-to-axial chirality conversion via a decarbonylation-aromatization cascade process. | mdpi.com |

| N-Heterocyclic Carbene (NHC) | NHC catalyst | Benzoin addition / Annulation | 9,10-Phenanthrenequinones | Direct construction of the PQ framework from simple materials without metal mediators. | rsc.org |

Advanced Conformational Analysis of 9,9 Biphenanthrene Systems

Theoretical Foundations of Conformational Energetics in Biaryls

The conformational preferences in biaryl systems, including 9,9'-Biphenanthrene, are dictated by the intricate interplay of forces that can be mapped and understood through theoretical principles. These principles help in rationalizing the stability of different rotational isomers (rotamers).

Elucidation of Potential Energy Surfaces and Conformational Landscapes

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the potential energy of a molecular system as a function of its atomic coordinates. slideshare.net For a biaryl like this compound, the most critical coordinate is the dihedral angle describing the rotation around the central C9-C9' bond. By systematically changing this angle and calculating the corresponding energy, a one-dimensional PES can be generated. huntresearchgroup.org.uk

This surface reveals the molecule's conformational landscape. huntresearchgroup.org.uk

Minima on the PES correspond to stable or metastable conformers (rotamers), which are the molecule's preferred spatial arrangements. huntresearchgroup.org.uk

Maxima on the PES represent transition states, which are the energy barriers that must be overcome for the molecule to convert from one conformer to another. huntresearchgroup.org.uk

For this compound, due to the significant steric clash between the two bulky phenanthrene (B1679779) moieties, the planar conformations (0° and 180° dihedral angles) are expected to be high-energy transition states. The energy minima are anticipated to correspond to non-planar, twisted (gauche-like) conformations, leading to the existence of atropisomers—stereoisomers resulting from hindered rotation. wikipedia.org The calculation of the PES provides crucial data on the equilibrium dihedral angles and the rotational energy barriers, which determine the rate of interconversion between these atropisomers. researchgate.net

Influence of Steric Repulsions and Stereoelectronic Interactions on Conformation

The shape and stability of biaryl conformations are primarily governed by two competing factors: steric repulsion and stereoelectronic interactions.

Stereoelectronic Interactions: These are stabilizing effects that result from the interaction of electron orbitals. wikipedia.org In biaryl systems, a key stereoelectronic effect is the π-conjugation between the two aromatic rings. This interaction is maximized in a planar conformation, as it allows for the optimal overlap of p-orbitals across the central C-C bond. imperial.ac.uk However, in the case of this compound, the drive for planarity to maximize conjugation is overwhelmingly counteracted by the severe steric repulsion. Other, more subtle stereoelectronic effects, such as hyperconjugation (the interaction of σ-bonds with adjacent π-systems), can also influence the precise dihedral angle of the energy minimum. imperial.ac.uk These donor-acceptor orbital interactions are highly dependent on the geometry and can fine-tune the conformational preference. wikipedia.orgimperial.ac.uk

| Factor | Favored Conformation | Influence on this compound |

| Steric Repulsion | Non-planar (Twisted) | Dominant. Forces the phenanthrene rings out of plane to avoid severe atomic clashes. wikipedia.orgpst-conference.com |

| π-Conjugation | Planar | Minor. The energetic penalty of steric hindrance far outweighs the stabilization from conjugation. imperial.ac.uk |

| Hyperconjugation | Specific non-planar angles | Subtle. Fine-tunes the exact dihedral angle of the most stable conformer. imperial.ac.uk |

Computational Approaches to Conformational Sampling and Optimization

To quantitatively explore the complex conformational landscape of molecules like this compound, a variety of powerful computational methods are employed. These techniques allow for the identification of stable conformers and the simulation of their dynamic behavior. slideshare.net

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide accurate calculations of molecular energies and structures. rsc.org These first-principles methods are instrumental in conformational analysis. nih.gov

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org Hybrid functionals, such as B3LYP, are often the methods of choice for their balance of accuracy and computational cost. nih.gov To analyze the conformation of this compound, a relaxed PES scan can be performed. In this procedure, the dihedral angle around the C9-C9' bond is fixed at various values, and for each value, the rest of the molecule's geometry is optimized to find the lowest energy structure. ohio-state.edu This process maps out the energy profile for rotation, identifying the exact angles of the energy minima and the heights of the rotational barriers.

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality energies for conformational analysis. nih.gov

A typical DFT study on this compound would involve the following steps:

Initial geometry optimization to find a local minimum.

Performing a relaxed scan of the C9-C9' dihedral angle (e.g., from 0° to 180° in 10° steps).

Identifying the lowest energy conformer (global minimum) and other local minima.

Performing frequency calculations to confirm that the identified structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Molecular Dynamics and Monte Carlo Simulations for Conformational Ensembles

While DFT and ab initio methods are excellent for finding stationary points on the PES, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of molecules and sample the full ensemble of accessible conformations at a given temperature. nih.govnih.gov

Molecular Dynamics (MD): MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. nih.gov For a molecule like this compound, an MD simulation would show how the molecule vibrates and rotates around its equilibrium conformation. By running the simulation for a sufficient duration (nanoseconds to microseconds), it is possible to observe transitions between different conformational states, provided the energy barriers are not prohibitively high for the simulated temperature. rsc.orgrsc.org This provides insight into the flexibility and dynamic accessibility of different regions of the PES.

Monte Carlo (MC) Simulations: MC methods generate a collection of conformations by making random changes to the molecular geometry. Each new conformation is either accepted or rejected based on a probability criterion (e.g., the Metropolis criterion) that depends on the energy change. This allows the simulation to explore the PES and, in principle, overcome energy barriers to find various low-energy conformers.

| Method | Primary Application for this compound |

| DFT/Ab Initio | Accurately calculate the energies of specific conformers and the rotational energy barrier. rsc.orgrsc.org |

| Molecular Dynamics | Simulate the time-evolution of the molecule's conformation and study its vibrational dynamics. nih.govnih.gov |

| Monte Carlo | Sample a broad range of conformations to build a statistical ensemble of the system. |

Analysis of Conformational Flexibility and Reorganization Energies

Conformational flexibility is a measure of how easily a molecule can change its shape. For this compound, flexibility is low due to the high rotational barrier. However, even small conformational changes are critical when considering properties like the reorganization energy, which is a key parameter in electron transfer theories such as Marcus theory. um.esarxiv.org

The total reorganization energy (λ) is the energy required to distort the molecule and its surrounding environment from the equilibrium geometry of the initial state to that of the final state, without the electron actually being transferred. It is composed of two parts:

Internal Reorganization Energy (λi): The energy associated with the changes in bond lengths and angles within the molecule itself upon oxidation or reduction. unesp.br

External Reorganization Energy (λo): The energy associated with the rearrangement of the surrounding solvent molecules.

Computational methods, particularly DFT, are used to calculate λi. The process involves four separate energy calculations:

Optimization of the neutral molecule, followed by a single-point energy calculation of the ion at the neutral geometry.

Optimization of the ion (radical cation or anion), followed by a single-point energy calculation of the neutral molecule at the ion geometry.

Due to its rigid structure, this compound is expected to have a relatively small internal reorganization energy for both hole (λh) and electron (λe) transfer compared to more flexible conjugated molecules. researchgate.net A low reorganization energy is desirable for efficient charge transport materials in organic electronic devices, as it corresponds to a smaller activation barrier for charge hopping between molecules. unesp.brnih.gov

Sophisticated Spectroscopic Characterization Techniques for 9,9 Biphenanthrene

Advanced Electronic Absorption and Emission Spectroscopy

The electronic properties of 9,9'-Biphenanthrene have been extensively studied using a variety of sophisticated spectroscopic methods. These techniques probe the electronic transitions within the molecule, offering insights into its fundamental characteristics.

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for studying the fleeting events that occur after a molecule absorbs light. aps.org By using ultrashort laser pulses, researchers can monitor the evolution of excited states on timescales ranging from femtoseconds to nanoseconds. rsc.orgriken.jp These investigations reveal the pathways and rates of processes such as internal conversion, intersystem crossing, and structural rearrangements in the excited state. rsc.org

For biaryl systems, which are molecules composed of two aromatic rings linked by a single bond, time-resolved fluorescence spectroscopy can uncover interesting photophysical behaviors. nih.gov For instance, in some twisted biaryl molecules, aggregation can lead to a blue shift in the emission spectrum. nih.gov This phenomenon is attributed to a change in geometry during the self-assembly process that disfavors the formation of a charge-transfer state. nih.gov While specific time-resolved data for this compound is not detailed in the provided results, the study of similar systems like 9,9'-bianthryl highlights the potential for complex excited-state dynamics in these molecules. nih.gov

| Dynamic Process | Timescale | Significance |

| Internal Conversion | Typically picoseconds | Non-radiative relaxation between electronic states of the same spin multiplicity. |

| Intersystem Crossing | Nanoseconds or longer | Non-radiative transition between electronic states of different spin multiplicities. |

| Structural Relaxation | Femtoseconds to picoseconds | Changes in molecular geometry in the excited state. |

Photoelectron Spectroscopy (e.g., NIPES, Photoelectron Imaging) for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) offers a direct method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. khanacademy.org This technique provides information about the energy levels of electrons in different orbitals. khanacademy.org Negative ion photoelectron spectroscopy (NIPES) is a variant that starts with a negatively charged ion, providing insights into the electron affinity of the neutral molecule and the electronic structure of both the anion and its corresponding neutral species. osti.govrsc.org

Photoelectron imaging is an advanced form of PES that combines energy measurement with the spatial distribution of the ejected electrons. arizona.eduresearchgate.net This technique can reveal not only the energy of the orbitals but also information about their symmetry and the nature of the chemical bonding. wisc.eduustc.edu.cn By analyzing the angular distribution of the photoelectrons, researchers can gain a deeper understanding of the molecular orbitals from which they originated. researchgate.net While specific NIPES or photoelectron imaging data for this compound was not found, these techniques are powerful tools for elucidating the electronic structure of complex aromatic systems. wisc.eduustc.edu.cn

| Technique | Information Gained |

| Photoelectron Spectroscopy (PES) | Energies of electron shells and subshells. khanacademy.org |

| Negative Ion PES (NIPES) | Electron affinity and electronic structure of anions and neutrals. osti.govrsc.org |

| Photoelectron Imaging | Orbital energies, symmetry, and bonding characteristics. arizona.eduresearchgate.net |

Vibrational Spectroscopic Probes for Molecular Structure

Vibrational spectroscopy provides detailed information about the bonding and three-dimensional structure of molecules by probing their characteristic vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. wikipedia.orgmdpi.com Each type of bond and functional group absorbs infrared radiation at a specific frequency, resulting in a unique spectral fingerprint that can be used for molecular identification and structural analysis. wikipedia.orgmdpi.com FTIR is a versatile technique applicable to solids, liquids, and gases and is known for its speed and precision. mdpi.compressbooks.pub The resulting spectrum is a plot of infrared intensity versus wavenumber. While specific FTIR data for this compound is not available in the search results, the technique is widely used for the characterization of organic compounds. pst-conference.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Vibration of the carbon-hydrogen bonds on the phenanthrene (B1679779) rings. |

| C=C stretching (aromatic) | 1600 - 1450 | Vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-H bending (aromatic) | 900 - 675 | Out-of-plane bending of the carbon-hydrogen bonds. |

| C-C stretching (inter-ring) | ~1300 | Vibration of the single bond connecting the two phenanthrene units. |

Raman Spectroscopy, Including Polarized and Resonance Raman Techniques

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, similar to FTIR but with different selection rules. wikipedia.org When a laser interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. wikipedia.org

Polarized Raman spectroscopy provides additional structural information by analyzing the polarization of the scattered light. wikipedia.org Totally symmetric vibrations will scatter light with the same polarization as the incident laser, while non-totally symmetric vibrations will depolarize the scattered light. wikipedia.orgillinois.edu This allows for the assignment of vibrational modes to specific symmetry classes.

Resonance Raman spectroscopy is a powerful enhancement technique where the excitation laser wavelength is chosen to be close to an electronic absorption band of the molecule. edinst.comwikipedia.orgsemi.ac.cn This results in a dramatic increase in the intensity of Raman bands associated with the part of the molecule responsible for the light absorption (the chromophore). edinst.comwikipedia.org This selectivity simplifies complex spectra and allows for the study of specific parts of large molecules. wikipedia.org Although specific Raman data for this compound was not found, these techniques are invaluable for detailed structural elucidation of polycyclic aromatic hydrocarbons.

| Technique | Principle | Information Obtained |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. wikipedia.org | Vibrational frequencies, molecular fingerprint. wikipedia.org |

| Polarized Raman | Analysis of the polarization state of scattered light. wikipedia.org | Symmetry of vibrational modes. wikipedia.orgillinois.edu |

| Resonance Raman | Excitation wavelength matches an electronic transition. edinst.comwikipedia.org | Enhanced intensity of specific vibrational modes, selective analysis of chromophores. edinst.comwikipedia.org |

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR)

Magnetic resonance techniques probe the spin states of nuclei and electrons, offering profound insights into molecular structure and the nature of reactive intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the covalent framework of molecules in solution. omicsonline.org While one-dimensional (1D) NMR provides initial data, the complexity of the this compound spectrum, with its numerous and potentially overlapping proton and carbon signals, necessitates the use of multi-dimensional NMR experiments for complete structural assignment. omicsonline.orgwikipedia.org Two-dimensional (2D) NMR techniques distribute signals across two frequency axes, resolving ambiguities and revealing correlations between different nuclei. wikipedia.org

Key 2D NMR experiments applicable to this compound include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.comemerypharma.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton networks within each phenanthrene unit. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a homonuclear experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. princeton.edu This is crucial for determining the three-dimensional conformation and is particularly useful for establishing the relative orientation of the two phenanthrene rings around the central 9,9' single bond.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com Each cross-peak in an HSQC spectrum represents a specific C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. creative-biostructure.com This is vital for connecting molecular fragments that are not directly linked by C-H bonds, such as identifying quaternary carbons and linking the two phenanthrene units across the 9,9' bond.

Beyond static structure, NMR can also probe molecular dynamics. By analyzing NMR data at various temperatures, it is possible to study the rotational dynamics around the C9-C9' single bond, providing insights into the conformational flexibility and the energy barrier to rotation in this compound.

Table 1: Multi-Dimensional NMR Techniques for this compound Characterization

| Technique | Type | Interaction Probed | Primary Application for this compound |

|---|---|---|---|

| COSY | Homonuclear (¹H-¹H) | Through-bond scalar (J) coupling | Identifying adjacent protons within each phenanthrene ring system. slideshare.net |

| NOESY | Homonuclear (¹H-¹H) | Through-space dipolar coupling | Determining the 3D conformation and the relative spatial orientation of the two phenanthrene moieties. slideshare.net |

| HSQC | Heteronuclear (¹H-¹³C) | One-bond scalar coupling | Assigning each proton to its directly attached carbon atom. creative-biostructure.com |

| HMBC | Heteronuclear (¹H-¹³C) | Long-range (2-4 bond) scalar coupling | Connecting molecular fragments, identifying quaternary carbons, and confirming the 9,9' linkage. creative-biostructure.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with one or more unpaired electrons. numberanalytics.com While this compound in its ground state is diamagnetic (no unpaired electrons) and thus EPR-silent, the technique becomes essential for studying its paramagnetic forms, such as radical ions or triplet states. mdpi.com

The generation of a this compound radical cation or anion, for instance through chemical or electrochemical oxidation or reduction, would produce a paramagnetic species. EPR spectroscopy can confirm the formation of this radical intermediate and provide detailed information about its electronic structure. bruker.com The EPR spectrum's g-value is characteristic of the radical, and the hyperfine splitting patterns, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H), reveal the distribution of the electron's spin density across the molecule. ethz.ch This data is invaluable for understanding the electronic consequences of adding or removing an electron from the π-system.

Furthermore, EPR is used to study transient species. measurlabs.com In certain chemical reactions or upon photoexcitation, this compound could form short-lived radical intermediates or exist in an excited triplet state (which has two unpaired electrons). nih.gov Techniques like rapid-mix freeze-quench EPR can trap these transient species, allowing for their characterization and providing mechanistic insights into reactions involving this compound. nih.gov

Multi-Dimensional NMR for Structural Assignment and Dynamics

X-ray Based Characterization Methods

X-ray methods are unparalleled in their ability to determine the precise arrangement of atoms in the solid state and to probe the electronic structure of materials.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution. mdpi.comfzu.cz The technique relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which is a direct consequence of the material's internal atomic arrangement. fzu.cz

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful diffraction technique for structural elucidation. mdpi.com It requires a high-quality single crystal of this compound, ideally 0.02 mm or larger. uhu-ciqso.es From the diffraction data collected, it is possible to determine the precise coordinates of every atom in the molecule, leading to accurate measurements of bond lengths, bond angles, and torsional angles. uhu-ciqso.esrigaku.com Furthermore, SC-XRD reveals how the molecules pack together in the crystal lattice, providing crucial information about intermolecular interactions such as π-π stacking, which are fundamental to the material's solid-state properties. fzu.cz

Powder X-ray Diffraction (PXRD) is used when suitable single crystals cannot be grown. taylorfrancis.com This technique is performed on a microcrystalline powder sample. units.it Instead of discrete diffraction spots, PXRD produces a characteristic 1D pattern of intensity versus diffraction angle (2θ). units.it While generally not used for solving a completely unknown structure from scratch, PXRD is an excellent tool for "fingerprinting" a crystalline solid, confirming its phase purity, and identifying known phases in a mixture. americanpharmaceuticalreview.comub.edu If a crystal structure has been previously determined by SC-XRD, the theoretical powder pattern can be calculated and compared to the experimental PXRD data for verification. americanpharmaceuticalreview.com

Table 2: Comparison of X-ray Diffraction Techniques for this compound

| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |

|---|---|---|

| Sample Requirement | Single, high-quality crystal (typically >0.02 mm). uhu-ciqso.es | Microcrystalline powder. units.it |

| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, unit cell parameters, crystal packing, absolute configuration. uhu-ciqso.esrigaku.com | Unit cell parameters, crystal system, phase identification and purity, crystallinity. units.itub.edu |

| Primary Use | Ab initio structure determination. mdpi.com | Phase identification and characterization of bulk material. americanpharmaceuticalreview.com |

| Data Complexity | 3D set of diffraction spots. | 1D diffractogram (intensity vs. 2θ). units.it |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. nih.gov The technique involves tuning the energy of an X-ray beam through the absorption edge of a core electron of an element (e.g., the carbon K-edge for this compound). nih.gov The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nih.govwikipedia.org

For an organic molecule like this compound, NEXAFS spectroscopy is particularly powerful. wikipedia.org The NEXAFS region, which is sensitive to transitions of core electrons to unoccupied molecular orbitals, provides a detailed probe of the unoccupied electronic states. wikipedia.orgnih.gov By analyzing the features in the carbon K-edge NEXAFS spectrum, information can be gleaned about the hybridization state (e.g., sp² carbons in the aromatic rings) and the local chemical environment. mdpi.com Polarized NEXAFS studies, where the orientation of the sample relative to the polarized X-ray beam is varied, can be used to determine the orientation of the molecules on a surface. mdpi.comresearchgate.net

Synchrotron radiation sources are particle accelerators that produce extremely intense and highly collimated beams of light, including X-rays. numberanalytics.comcern.ch The use of synchrotron radiation offers significant advantages for the characterization of materials like this compound. numberanalytics.com

The high brilliance of synchrotron X-rays allows for much faster data collection and enables the study of very small or weakly diffracting single crystals that would be unsuitable for analysis with conventional laboratory X-ray sources. numberanalytics.comnih.gov In powder diffraction, the high resolution of synchrotron radiation can help resolve overlapping peaks in complex patterns, and its high intensity is crucial for in-situ studies, such as monitoring structural changes in the material as a function of temperature or pressure. units.itmdpi.com

For XAS and NEXAFS, synchrotron radiation is essential because it provides a continuously tunable, high-flux beam of X-rays across a wide range of energies. anl.govglobal-sei.com This allows for the precise selection of the absorption edge of interest (like carbon) and the rapid acquisition of high-quality spectra, even from samples with low elemental concentration. mdpi.com

X-ray Absorption Spectroscopy (XAS) and Near Edge X-ray Absorption Fine Structure (NEXAFS)

Hyphenated and Operando Spectroscopic Techniques for Dynamic Studies

The study of molecular dynamics, such as reaction kinetics, intermediate formation, and structural changes under reaction conditions, requires analytical methods that offer both high selectivity and real-time monitoring capabilities. Hyphenated and operando spectroscopic techniques are powerful methodologies that meet these requirements, providing profound insights into the behavior of complex molecules like this compound.

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method. nih.gov This combination leverages the strengths of both techniques; for instance, chromatography separates components of a complex mixture, which are then identified and quantified by spectroscopy. ijpsjournal.comnumberanalytics.com For a molecule like this compound, this is crucial for analyzing its synthesis products, identifying isomers, or tracking its transformation in complex matrices. Common hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ajrconline.org

Operando spectroscopy, or in-situ spectroscopy, takes this a step further by monitoring the catalyst or reactants during a chemical reaction under actual process conditions. chimia.chmdpi.com This provides a real-time window into the catalytic cycle, revealing the structure of active sites, reaction intermediates, and deactivation pathways. numberanalytics.comkaust.edu.sa Techniques such as Raman, Infrared (IR), and UV-Vis spectroscopy are often employed in an operando setup to study dynamic structural changes. chimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of this compound Derivatives

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. ajrconline.org The technique is particularly suited for volatile and semi-volatile compounds. innovatechlabs.com In the context of this compound, GC-MS has been used to identify its derivatives in complex natural extracts. For example, the saturated analogue, this compound, octacosahydro-, has been identified as a component in the aqueous extract of the plant Alternanthera sessilis. researchgate.net

While this application is for identification rather than a dynamic study, it demonstrates the technique's capacity to resolve and identify specific isomers and derivatives of the biphenanthrene (B1261930) core from a complex biological matrix. This capability is a prerequisite for any dynamic study that aims to track the consumption of reactants and the formation of products over time.

Interactive Table 1: GC-MS Identification of a this compound Derivative This table summarizes the findings from a GC-MS analysis of a natural product extract.

| Compound Identified | Matrix | Technique | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound, octacosahydro- | Aqueous extract of Alternanthera sessilis leaf | GC-MS | 24.5 | Data not specified in source |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are non-volatile or thermally sensitive. numberanalytics.com The coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS-MS) provides exceptional selectivity and structural information, making it ideal for studying complex reaction mixtures. nih.gov

Research on the reactivity of this compound derivatives has utilized HPLC-MS-MS to investigate site-selectivity in chemical reactions. In one study, the oxidation of [this compound]-3,3'-diol was analyzed using HPLC-MS to understand how different reagents influenced the reaction pathway and the resulting product distribution. uniroma1.it This type of analysis is fundamental to dynamic studies, as it allows for the precise identification and quantification of isomers and products formed under varying reaction conditions, providing insight into the reaction mechanism.

Interactive Table 2: Application of HPLC-MS/MS in the Study of a this compound Derivative This table outlines how HPLC-MS/MS was used to probe the reaction dynamics of a biphenanthrene derivative.

| Analyte Studied | Analytical Technique | Purpose of Study | Key Finding |

| [this compound]-3,3'-diol | HPLC-MS-MS | Investigation of site-selectivity in oxidation reactions | The technique successfully differentiated and identified various oxidation products, revealing the directing effects of the reagents. uniroma1.it |

Operando Spectroscopy: A Future Direction for this compound Research

While specific operando studies focused solely on this compound are not widely documented, the methodology holds immense potential. For instance, in applications where this compound or its derivatives are used as ligands in catalysis or as building blocks for functional materials, operando spectroscopy could provide invaluable data. wiley.com

An operando experiment could be designed to monitor the synthesis of a metal-organic framework (MOF) from a this compound-based ligand. By using techniques like in-situ X-ray diffraction (XRD) or Raman spectroscopy, researchers could observe the formation of the framework in real-time, identify any transient intermediate phases, and understand how reaction parameters (e.g., temperature, pressure, solvent) affect the final structure and properties. chimia.chnih.gov This real-time feedback is crucial for optimizing synthesis protocols and understanding the fundamental mechanisms of material formation. mt.com

Interactive Table 3: Hypothetical Operando Study of this compound This table illustrates the potential data and insights that could be gained from an operando experiment involving a this compound derivative in catalysis.

| Reaction Type | Operando Technique | Monitored Parameter | Potential Insights Gained |

| Catalytic Hydrogenation | Operando IR/Raman Spectroscopy | Vibrational modes of adsorbed species on the catalyst surface | Identification of active sites, observation of intermediate species, understanding of reaction mechanism and deactivation pathways. chimia.chwiley.com |

| MOF Synthesis | In-situ X-Ray Diffraction (XRD) | Crystalline phase evolution | Real-time monitoring of framework formation, detection of transient crystalline intermediates, kinetics of synthesis. nih.gov |

| Electrochemical Polymerization | Operando UV-Vis/Raman Spectroscopy | Electronic transitions and vibrational modes | Tracking the growth of the polymer film, changes in conjugation length, and identification of redox states during polymerization. kaust.edu.sa |

Reactivity and Strategic Derivatization of the 9,9 Biphenanthrene Core

Site-Selective Functionalization and Late-Stage Modification

Site-selective functionalization of complex molecules is a cornerstone of modern organic synthesis, enabling the precise modification of a specific position within a molecule. uvic.canih.gov This is particularly crucial in the late-stage modification of intricate scaffolds like 9,9'-biphenanthrene, where such precision can dramatically alter material or biological properties. researchgate.net The development of late-stage functionalization (LSF) has provided powerful tools for introducing new functional groups into complex molecules in the final steps of a synthetic sequence, often improving properties like druggability or material performance. researchgate.net

For the this compound core, site-selectivity is challenging due to the presence of multiple, electronically similar C-H bonds. However, strategies employing directing groups or catalyst control can achieve high regioselectivity. For instance, in systems analogous to phenanthrene (B1679779), the positions ortho to existing functional groups are often favored for metallation and subsequent functionalization. ruhr-uni-bochum.demit.edu The concept of using catalyst control to dictate the site of C-H functionalization, without the need for a directing group, has been demonstrated in dirhodium-catalyzed reactions, offering a potential avenue for selectively modifying the biphenanthrene (B1261930) framework. nih.gov

Late-stage derivatization of polycyclic aromatic hydrocarbons (PAHs) is a valuable strategy for fine-tuning their electronic and photophysical properties. For example, the regioselective bromination of a (B,O)2-doped perylene (B46583) at specific positions, followed by Stille-type coupling reactions, allowed for the introduction of alkynyl substituents, significantly altering the compound's photoluminescence. wikipedia.org A similar approach could be envisioned for this compound, where selective halogenation would provide a handle for a wide array of subsequent cross-coupling reactions.

Carbon-Carbon Bond Forming Reactions on the Biphenanthrene Framework

Carbon-carbon bond forming reactions are fundamental in organic synthesis for the construction of more complex molecular architectures. nrochemistry.comrsc.orguniroma1.it On the this compound framework, these reactions are key to extending the π-conjugated system, which is often desirable for applications in materials science.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for creating C-C bonds. nih.govencyclopedia.pub For a this compound system, a dihalo-substituted derivative (e.g., 9,9'-dibromo-biphenanthrene) could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com The choice of palladium catalyst and ligands can influence the reaction's efficiency and selectivity, especially with sterically hindered substrates. encyclopedia.pub

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. nii.ac.jp It is particularly useful for introducing alkynyl moieties onto the biphenanthrene core, which can serve as building blocks for larger conjugated systems or for creating linear, rigid structures. csuc.catntu.edu.sgjournalajacr.com The reaction conditions are generally mild, making it suitable for complex molecules. nii.ac.jp For instance, a diiodo-substituted this compound could undergo a double Sonogashira coupling to yield a tetra-alkynyl derivative.

The table below summarizes representative conditions for these cross-coupling reactions, extrapolated from similar aromatic systems.

| Reaction | Catalyst/Reagents | Substrate Example | Product Example | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | 9,9'-Dibromo-biphenanthrene + Arylboronic acid | 9,9'-Diaryl-biphenanthrene | nih.govencyclopedia.pubnii.ac.jp |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 9,9'-Diiodo-biphenanthrene + Terminal alkyne | 9,9'-Dialkynyl-biphenanthrene | nii.ac.jpntu.edu.sgjournalajacr.com |

Heteroatom Incorporation and Cyclization Strategies to Annulated Systems

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur, phosphorus) into the this compound framework can significantly modify its electronic structure, solubility, and coordination properties. researchgate.netsqu.edu.om This can be achieved through various synthetic strategies, often involving the cyclization of appropriately functionalized precursors.

For example, a this compound derivative bearing hydroxyl or amino groups at strategic positions could undergo intramolecular cyclization to form furan (B31954) or pyrrole-annulated systems. The Hemetsberger–Knittel reaction, for instance, is a known method for synthesizing fused heterocycles like furo[3,2-b]pyrroles from acyclic precursors. acs.org Similarly, the synthesis of phosphole-containing polycyclic aromatic compounds has been achieved through oxidative photocyclization or palladium-catalyzed intramolecular C-P bond formation. researchgate.net

The synthesis of aza scispace.comhelicenes from a thia scispace.comhelicene precursor via inter/intra-SNA r reaction with nitrogen dinucleophiles demonstrates a powerful strategy for heteroatom exchange and the creation of novel helical structures. nih.gov A similar "aromatic metamorphosis" could potentially be applied to transform a sulfur-containing biphenanthrene analogue into a nitrogen-containing one.

Cyclization reactions are also pivotal in constructing complex polycyclic systems. The Prins cyclization, for example, is a powerful method for the stereoselective synthesis of tetrahydropyran (B127337) rings. While not directly applied to this compound in the reviewed literature, the principles of this and other cyclization reactions, such as the aza-Wacker cyclization for nitrogen heterocycles, could be adapted to functionalized biphenanthrene precursors to build annulated structures.

Derivatization for Enhanced Analytical Detectability and Separation

In many instances, the native this compound molecule may not be readily detectable by common analytical techniques like HPLC with UV-Vis or fluorescence detection, or it may exhibit poor chromatographic behavior. Chemical derivatization can be employed to overcome these limitations by introducing a chromophore, a fluorophore, or a group that improves volatility and chromatographic separation. scispace.com

For HPLC analysis, derivatization with a fluorescent tag is a common strategy to enhance sensitivity. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with hydroxyl or amino functionalities to produce highly fluorescent derivatives. If this compound were functionalized with hydroxyl groups (e.g., 9,9'-biphenanthrenediol), these could be derivatized to allow for trace-level detection by HPLC with fluorescence detection. nii.ac.jp The choice of derivatizing agent and reaction conditions can be optimized for maximum fluorescence and chromatographic resolution. nih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes. Silylation, acylation, and alkylation are the most common derivatization techniques used for this purpose.

Acylation, Alkylation, and Silylation Reactions

Acylation: This involves the introduction of an acyl group (R-C=O) and is typically performed on compounds with hydroxyl or amino groups. Reagents like acid anhydrides or acyl halides are commonly used.

Alkylation: This is the transfer of an alkyl group from one molecule to another. For analytical derivatization, it often targets acidic protons.

Silylation: This is the most widely used derivatization technique for GC analysis. scispace.com It involves replacing an active hydrogen (in -OH, -NH, -SH groups) with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. This significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved volatility and better peak shapes in GC. scispace.com A variety of silylating reagents are available, with varying reactivity to accommodate different functional groups and steric hindrances. scispace.com

The table below outlines common derivatization reagents and their target functional groups, which would be applicable to functionalized this compound derivatives.

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Reference(s) |

| Acylation | Acetic Anhydride | -OH, -NH₂ | Acetyl ester/amide | GC-MS | |

| Alkylation | Diazomethane | -COOH | Methyl ester | GC-MS | |

| Silylation | BSTFA, MSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thioether | GC-MS | scispace.com |

| Fluorescent Labeling | Dansyl Chloride, FMOC-Cl | -OH, -NH₂ | Dansyl/FMOC derivative | HPLC-Fluorescence |

Investigation of Reaction Mechanisms and Reagent Selectivity

The success of any derivatization or functionalization reaction hinges on understanding the underlying reaction mechanisms and the factors that govern reagent selectivity.

In palladium-catalyzed cross-coupling reactions, the mechanism generally involves a sequence of oxidative addition, transmetalation, and reductive elimination. mit.edunrochemistry.com The nature of the ligand on the palladium center plays a crucial role in the efficiency and selectivity of these steps. mit.edu For instance, in the Suzuki-Miyaura coupling, the base is required to activate the organoboron reagent to facilitate transmetalation. nih.gov Detailed mechanistic studies, often employing techniques like in-situ spectroscopy and DFT calculations, are crucial for optimizing reaction conditions and developing new catalysts. ruhr-uni-bochum.de

In derivatization reactions, selectivity is key. For example, in silylation, reagents like N-Trimethylsilylimidazole (TSIM) are known to be highly selective for hydroxyl groups over amino groups, which can be exploited in the derivatization of polyfunctional molecules. scispace.com The choice of solvent can also influence reaction rates and equilibria. The mechanism of derivatization reactions, such as the nucleophilic attack of a hydroxyl group on the silicon atom of a silylating agent, is well-established and guides the selection of appropriate reagents and conditions for a given analyte. scispace.com

Advanced Theoretical and Computational Studies of 9,9 Biphenanthrene

Excited State Calculations and Photophysical Property Prediction

The interaction of 9,9'-biphenanthrene with light, leading to absorption and emission, is governed by its electronically excited states. Computational methods are invaluable for predicting and interpreting these photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. researchgate.netgaussian.comrsc.org It is an extension of DFT that can predict electronic absorption and emission spectra with reasonable accuracy and computational cost. rsc.orgfaccts.dersc.org TD-DFT calculations can provide information on vertical excitation energies, which correspond to the maxima in absorption spectra, and oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgnih.gov

For this compound, TD-DFT can be used to simulate its UV-Vis absorption spectrum. By calculating the energies and characters of the lowest singlet and triplet excited states, insights into its fluorescence and phosphorescence properties can be gained. The choice of functional, such as CAM-B3LYP, can be important for accurately describing the electronic transitions. unibo.itresearchgate.net

Table 4: Photophysical Properties of this compound from TD-DFT

| Property | Description |

|---|---|

| Absorption Wavelengths (λ_max) | The wavelengths of maximum light absorption, corresponding to electronic transitions from the ground state to excited states. |

| Oscillator Strengths (f) | A measure of the probability of an electronic transition, determining the intensity of absorption peaks. |

| Excited State Character | Analysis of the molecular orbitals involved in the transition (e.g., π→π, n→π). |

| Emission Wavelengths | The wavelengths of light emitted upon relaxation from an excited state back to the ground state (fluorescence or phosphorescence). |

| Singlet-Triplet Energy Gap (ΔE_ST) | The energy difference between the lowest singlet and triplet excited states, which influences the efficiency of intersystem crossing. |

This table represents the types of photophysical data that can be obtained from TD-DFT calculations.

Charge transfer (CT) is a fundamental process where an electron moves from one part of a molecule to another or between molecules. arxiv.org In the context of this compound, intramolecular charge transfer could occur, particularly if the molecule is asymmetrically substituted. Computational modeling is crucial for understanding and quantifying these phenomena. uniroma1.it

Methods like TD-DFT can be used to identify and characterize charge transfer excitations. arxiv.orgcecam.org The analysis of the molecular orbitals involved in an electronic transition can reveal whether it has a significant CT character. Specialized functionals and analysis techniques have been developed to better describe long-range charge transfer, which can be challenging for standard DFT methods. arxiv.orgcecam.org

Table 5: Computational Approaches to Modeling Charge Transfer

| Method/Analysis | Description |

|---|---|

| Natural Transition Orbitals (NTOs) | Provides a compact representation of an electronic transition in terms of a "hole" and "electron" orbital, facilitating the visualization of charge transfer. faccts.de |

| Charge Transfer Indices | Quantitative measures derived from computational results to assess the extent of charge transfer in an excited state. |

| Constrained DFT | A method that can be used to calculate the energies of charge-localized states, providing insights into the thermodynamics of charge transfer. |

| Diabatic State Analysis | Used to model the coupling between different electronic states, which is essential for describing the dynamics of charge transfer processes. chemrxiv.org |

This table summarizes computational techniques used to study charge transfer phenomena in molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission

Computational Materials Design and Structure-Property Relationships

Computational materials design has emerged as a powerful tool to accelerate the discovery and optimization of novel materials with tailored properties. northwestern.edumpie.de This approach integrates computational methods across different scales, from quantum mechanics to continuum mechanics, to establish clear links between a material's structure and its functional properties—often referred to as structure-property relationships. northwestern.eduliverpool.ac.uk By leveraging high-performance computing and advanced algorithms, researchers can predict material behaviors and guide experimental synthesis, thereby reducing costs and development time. northwestern.eduresearchgate.net

In the context of this compound and its derivatives, computational studies are crucial for understanding how structural modifications influence their electronic and photophysical characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are primary methods employed to investigate the photophysics of structural analogues. rsc.org These computational techniques allow for the systematic in silico exploration of various transformations, such as planarization, substitutions with electron-donating or electron-withdrawing groups, and extensions of the π-conjugated system. rsc.org

A key area of investigation for this compound derivatives is in the field of liquid crystals. For instance, (S)-9,9'-biphenanthrene derivatives have been synthesized and evaluated as chiral dopants for inducing a cholesteric liquid crystal (CLC) phase from a nematic liquid crystal host. rsc.org Computational analysis, complemented by X-ray crystallography, helps to elucidate the relationship between the dihedral angle of the biphenanthrene (B1261930) core and the helical twisting power (HTP) of the resulting CLC. It has been observed that the conformation (cisoid vs. transoid, defined by the dihedral angle between the phenanthrene (B1679779) rings) is a critical determinant of the material's properties. rsc.org

Another significant application is in the design of materials for advanced optoelectronics, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF). Donor-acceptor type molecules based on biphenanthrene-related structures have been synthesized and studied to establish systematic structure-property relationships. researchgate.net Computational modeling using software like Gaussian 16 is employed to understand the electronic structure and predict properties such as emission wavelengths and quantum yields. researchgate.net For example, studies on carbazole-substituted cyclobisbiphenylenecarbonyl (CBBC) derivatives, which share structural motifs with biphenanthrene, show how the position of donor substituents (meta vs. para) can tune emission colors from light blue to red. researchgate.net

Furthermore, computational chemistry has been used to screen biphenanthrene-related frameworks, like 6,6'-biphenanthridine (biphe), for potential applications in singlet fission, a process that could enhance photovoltaic device efficiency. rsc.org By systematically modifying the biphe structure in silico and calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states, researchers can identify candidates that meet the energetic criteria for efficient singlet fission (E(S₁) ≈ 2 × E(T₁)). rsc.org

Table 1: Calculated Properties of a Modified Biphenanthridine Framework for Singlet Fission rsc.org

| Derivative | E(S₁) / E(T₁) Ratio | E(T₂) / E(T₁) Ratio | Potential Application |

| (2,2′,10,10′-tetra-N-oxide) planar biphe | 2.12 | 2.05 | Intermolecular Singlet Fission |

| N-methylated biphe | - | - | Thermally Activated Delayed Fluorescence |

| Data derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. |

Modeling Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, though weaker than covalent bonds, are fundamental in dictating the structure, stability, and function of molecules and materials. arxiv.orgaps.org These interactions, including hydrogen bonds and van der Waals forces, are central to the formation of supramolecular assemblies, where molecules self-organize into larger, ordered structures. nih.govbeilstein-journals.org Computational modeling is an indispensable tool for understanding and predicting these complex interactions. epfl.ch

In the study of this compound derivatives, intramolecular non-covalent interactions, such as edge-to-face C-H···π interactions, have been identified. rsc.org These interactions can significantly influence the molecule's conformation, forcing it into a quasi-orthogonal arrangement in the crystalline state, which in turn affects its bulk properties as a chiral dopant in liquid crystals. rsc.org

Advanced computational methods are being developed to more accurately model these subtle forces. Traditional quantum mechanical methods can be computationally expensive, particularly for large systems. epfl.ch To address this, approaches like neural network potentials trained on high-level quantum mechanical data are being used in combination with molecular dynamics simulations. epfl.ch This allows for the description of complex systems in the condensed phase, capturing the dynamic interplay of non-covalent interactions and the competition with solvent molecules. epfl.ch

The accurate description of non-covalent interactions is a key challenge, and various computational strategies have been proposed. One approach is to develop corrections for semiempirical quantum mechanical (SQM) methods. nih.gov By parameterizing these corrections against high-level benchmark calculations (like CCSD(T)) for a wide range of molecular orientations, the accuracy of SQM methods in describing intermolecular potential energy curves can be significantly improved. nih.gov Another frontier is the use of photonic quantum computers to simulate models like the Coulomb-coupled quantum Drude oscillator (cQDO), which is designed to efficiently capture dispersion forces, a major component of non-covalent interactions. arxiv.orgaps.org

The ultimate goal of modeling these interactions is to understand and design functional supramolecular assemblies. mdpi.comfrontiersin.org These assemblies are of interest for a wide range of applications, from cell imaging to chemical sensing. frontiersin.orgnih.gov For example, computational studies on protein aggregation explore how proteins self-assemble into large supramolecular structures like amyloid fibrils. nih.gov Similarly, mathematical models are developed to understand the thermodynamics of host-guest binding in self-assembled sensors, which rely on a network of non-covalent interactions to detect target molecules. frontiersin.org While not focused on this compound itself, these studies showcase the computational frameworks applicable to understanding its potential role in forming ordered supramolecular structures.

Table 2: Computational Methods for Modeling Non-Covalent Interactions

| Method | Description | Application Area | Reference |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic density to calculate the energy and structure of molecules. | Analysis of intramolecular interactions and electronic structure. | rsc.org |

| Hirshfeld Surface Analysis | A method to partition crystal space and visualize intermolecular contacts. | Studying non-covalent interactions in crystal structures. | mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density topology to characterize chemical bonds and interactions. | Quantifying the strength of non-covalent bonds. | mdpi.com |

| Neural Network Potentials | Machine learning models trained on quantum mechanical data to simulate molecular dynamics. | Modeling complex reactive systems and solvation effects. | epfl.ch |

| Coulomb-coupled Quantum Drude Oscillator (cQDO) | A model used to efficiently calculate dispersion forces in many-body systems. | Simulating non-covalent interactions on classical and quantum computers. | arxiv.orgaps.org |

| Corrected Semiempirical Methods (e.g., PM6-D3H4) | Fast quantum mechanical methods with added corrections for dispersion and hydrogen bonds. | Evaluation of non-covalent interactions in large molecular systems. | nih.gov |

Applications of 9,9 Biphenanthrene in Advanced Materials and Supramolecular Systems

Chiroptical Materials and Circularly Polarized Luminescence (CPL)

Chiroptical materials interact differently with left- and right-circularly polarized light, a property that is being harnessed for applications in 3D displays, information storage, and security materials. rsc.orgrsc.org 9,9'-Biphenanthrene and its derivatives have emerged as a significant class of chiral emitters, particularly for generating Circularly Polarized Luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light from a chiral, luminescent molecule following excitation. mdpi.com

The generation of CPL from organic molecules relies on the effective transfer of chirality to the electronic states involved in the emission process. Key design principles involve integrating a chiral unit with a chromophore (a light-emitting part of a molecule). rsc.org This can be achieved by using an intrinsically chiral molecular design where the chromophore itself is chiral.

The this compound framework is an exemplary scaffold for creating such emitters. Its two phenanthrene (B1679779) units are connected by a C-C single bond, but steric hindrance restricts free rotation, leading to stable, non-interconvertible enantiomers (atropisomers). This inherent and robust chirality is directly integrated into the π-conjugated system, making it an efficient source of chirality for CPL. A notable strategy involves the introduction of the chiral 4,4′‐biphenanthrene (B1261930)‐3,3′‐diol (BIPOL) unit into a thermally activated delayed fluorescence (TADF) framework. researchgate.net TADF emitters are highly efficient in converting electrical energy to light, and making them chiral allows for the creation of highly efficient circularly polarized organic light-emitting diodes (CP-OLEDs). researchgate.netresearchgate.net

The degree of circular polarization in emitted light is quantified by the luminescence dissymmetry factor, |g_lum|, a critical parameter for CPL materials. rsc.orgscispace.com This factor is defined as 2(I_L - I_R)/(I_L + I_R), where I_L and I_R are the intensities of left- and right-circularly polarized emission, respectively. scispace.com Achieving high |g_lum| values is a primary goal in the design of CPL materials. nankai.edu.cn

For this compound derivatives, the |g_lum| can be precisely engineered by modifying the molecular structure. Research has demonstrated that introducing donor-acceptor units to the biphenanthrene scaffold can create efficient CPL-TADF emitters. For instance, by introducing dicyanobenzene as an acceptor and carbazolyl groups as donors to a chiral biphenanthrene diol (BIPOL) core, new enantiomeric emitters have been synthesized. researchgate.net The strategic placement of these donor groups significantly impacts the CPL properties. Derivatives with donors at the ortho-positions of the cyano groups (o-DCzBPNCN) exhibited significantly higher luminescence dissymmetry factors compared to those with donors at the para-positions (p-DCzBPNCN). researchgate.net This highlights a key engineering principle: the spatial arrangement of functional groups on the this compound backbone directly influences the electronic transitions and thus the magnitude of the CPL. researchgate.net

| Compound | Solvent/Matrix | Photoluminescence Quantum Yield (PLQY) | Luminescence Dissymmetry Factor (g_lum) | Reference |

| (R)-o-DCzBPNCN | Doped Film | 82% | -1.94 x 10⁻² | researchgate.net |

| (S)-o-DCzBPNCN | Doped Film | 82% | +1.91 x 10⁻² | researchgate.net |

| (R)-p-DCzBPNCN | Doped Film | 70% | -0.32 x 10⁻² | researchgate.net |

| (S)-p-DCzBPNCN | Doped Film | 70% | +0.31 x 10⁻² | researchgate.net |

Electronic Circular Dichroism (ECD) spectroscopy is a technique based on the differential absorption of left- and right-circularly polarized light. encyclopedia.pub It is an indispensable tool for determining the absolute configuration of chiral molecules in solution. faccts.dersc.org By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the 3D structure of an enantiomer can be unambiguously assigned. faccts.deresearchgate.net

For bis-phenanthrenes like this compound, ECD spectra arise from the electronic transitions of the phenanthrene chromophores. rsc.org The interaction, or "exciton coupling," between the two phenanthrene units in the chiral structure gives rise to characteristic ECD signals. Theoretical studies on various linked bis-phenanthrenes have focused on reproducing and interpreting these experimental ECD spectra to understand the relationship between their structure and chiroptical response. rsc.org This synergy between experimental ECD measurements and theoretical calculations is crucial for validating the stereochemistry of newly synthesized this compound derivatives, which is fundamental for their application in CPL and other stereoselective processes. rsc.orgnih.gov

Engineering of Luminescence Dissymmetry Factors (g_lum)

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion. wikipedia.org These complexes are held together by non-covalent interactions rather than full covalent bonds. numberanalytics.com The ability of a host to selectively bind a specific guest is known as molecular recognition, a process central to many biological functions and advanced material applications. wikipedia.orgbbau.ac.in

The stability of host-guest complexes is governed by a combination of weak intermolecular forces. numberanalytics.com For hosts based on the this compound scaffold, the most relevant of these are:

π-π Stacking: The large, electron-rich surfaces of the phenanthrene rings can interact favorably with other aromatic guest molecules through π-π stacking. These interactions are significant in the binding of guests to hosts containing aromatic systems. numberanalytics.com

Hydrogen Bonding: By introducing functional groups capable of donating or accepting hydrogen bonds (such as the hydroxyl groups in [this compound]-10,10'-diol), the host can be designed to specifically recognize guests through this highly directional interaction. numberanalytics.comunits.it

These non-covalent interactions are dynamic and often reversible, allowing for the controlled assembly and disassembly of supramolecular structures. nih.govmdpi.com

The rational design of a host molecule requires a pre-organized structure with a binding site (or cavity) that is complementary in size, shape, and chemical functionality to the intended guest. numberanalytics.com The this compound framework is an excellent platform for designing such hosts due to its well-defined and rigid C2-symmetric chiral structure.

Drawing parallels from the extensively studied 1,1'-bi-2-naphthol (B31242) (BINOL) system, which has been used to construct numerous chiral hosts and catalysts, the this compound scaffold can be similarly functionalized. acs.org For example, the synthesis of [this compound]-10,10'-diol (B19973) provides two hydroxyl groups positioned at the rim of the chiral cavity. units.it These groups can serve as anchor points for building larger macrocyclic structures or as direct binding sites for guests capable of hydrogen bonding. By strategically introducing other functional groups at various positions on the phenanthrene rings, the size and electronic properties of the binding cavity can be fine-tuned to achieve high selectivity for specific guest molecules. This design approach enables the creation of tailored receptors for applications in chiral sensing, separation, and asymmetric catalysis. acs.org

Potential in Sensing and Separation Technologies

The distinct structural and chiral properties of this compound derivatives make them promising candidates for the development of advanced sensing technologies. Research has demonstrated the use of this compound-type chiral dopants in creating highly selective sensor systems. researchgate.net These systems show a remarkable capability for detecting specific analytes, such as nitrogen dioxide (NO2), with a direct response to the analyte gas leading to a concentration-dependent shift in the reflectance wavelength. researchgate.net The efficiency of this chiral transfer is heavily influenced by structural compatibility and changes in the dihedral angle of the biphenanthrene unit. researchgate.net

The incorporation of these molecules into supramolecular systems is a key area of exploration. nih.govub.edu Supramolecular chemistry, which focuses on assemblies of molecules, allows for the creation of adaptive and responsive materials ideal for biosensors. nih.gov By integrating biphenanthrene derivatives into these complex architectures, it is possible to design sensors with tailored recognition properties for applications in fields like nanomedicine for intracellular sensing. ub.edu The foundational principle involves molecular recognition, where the specific shape and electronic properties of the biphenanthrene unit can be used to selectively bind with target molecules. 1088press.it

Organic Electronic and Optoelectronic Devices

The unique electronic structure of this compound has led to its investigation for use in various organic electronic and optoelectronic devices. Its properties as a polycyclic aromatic hydrocarbon (PAH) make it suitable for applications that require efficient charge transport and specific photophysical behaviors. ntu.edu.sg

Utilization in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

A significant application of this compound derivatives is in the field of Organic Light-Emitting Diodes (OLEDs), particularly in developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.org Chiral derivatives, such as those based on the 4,4'-biphenanthrene-3,3'-diol unit, have been synthesized and incorporated into TADF frameworks. rsc.org These materials act as chiral dopants and can induce circularly polarized luminescence, a desirable property for applications in 3D displays and optical data storage. rsc.org

In a notable study, two enantiomers, (R/S)-o-DCzBPNCN and (R/S)-p-DCzBPNCN, were developed using a (R/S)-BIPOL (biphenanthrene-diol) unit within a carbazole-cyano-based TADF framework. rsc.org These emitters feature highly twisted conformations and significant torsion angles between their donor and acceptor components. rsc.org OLEDs fabricated using these chiral dopants have demonstrated high performance, achieving a maximum external quantum efficiency (EQEmax) of up to 9.1%. rsc.org The success of these devices highlights the potential of designing chiral TADF molecules to generate circularly polarized light with high efficiency. rsc.org Other derivatives, like (3S)-2,2'-Diphenyl[3,3'-biphenanthrene]-4,4'-diol, are also recognized as materials for OLEDs. ambeed.com

Table 1: Performance of OLEDs with Biphenanthrene-Based Chiral Dopants

| Emitter | Emission Type | Max. External Quantum Efficiency (EQEmax) | Application | Source |

| (R/S)-BIPOL-based TADF Emitters | Circularly Polarized Luminescence (CPL) | 9.1% | CP-OLEDs | rsc.org |

Role in Photoconducting Materials

Photoconductivity is a phenomenon where a material's electrical conductivity increases upon the absorption of electromagnetic radiation, such as light. wikipedia.org This process requires that the absorbed light generates charge carriers (electrons and holes) and that these separated charges can move under an electric field. nih.gov

While direct applications of this compound as a primary photoconductor are still an emerging area of research, its intrinsic properties make it a strong candidate for incorporation into photoconductive materials. As a polycyclic aromatic hydrocarbon, it is part of a class of molecules known for their potential in optoelectronic applications. ntu.edu.sg The extended π-conjugated system within the biphenanthrene structure is crucial for facilitating charge transport, a key requirement for photoconductivity. nih.gov The incorporation of such redox-active linkers into larger molecular frameworks can lead to new semiconductive and photoconductive materials. nih.gov

Functional Polymers and Conjugated Systems Incorporating Biphenanthrene Units